2-(Azetidin-3-yloxy)benzonitrile hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for the compound is 2-(azetidin-3-yloxy)benzonitrile hydrochloride , derived from its parent structure, benzonitrile, substituted at the ortho position with an azetidin-3-yloxy group. The azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) is connected via an ether linkage at its 3-position. The hydrochloride salt forms through protonation of the azetidine nitrogen.
The structural representation can be broken into three components:
- Benzonitrile backbone : A benzene ring with a nitrile (-C≡N) group at position 2.
- Azetidin-3-yloxy substituent : An oxygen atom bridges the benzene ring to the 3-position of the azetidine ring.
- Hydrochloride counterion : A chloride ion neutralizes the protonated azetidine nitrogen.
The SMILES notation for the compound is N#CC1=CC=CC=C1OC2CNC2.Cl, reflecting connectivity and the ionic interaction between the azetidinium cation and chloride anion.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 1956381-53-5 , which serves as a universal identifier in chemical databases and regulatory documents. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| MDL Number | MFCD28133883 | |
| PubChem CID | Not explicitly reported | - |
| Synonym | 2-(Azetidin-3-yloxy)benzonitrile HCl |
These identifiers facilitate cross-referencing across chemical inventories and synthesis protocols.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₁ClN₂O accounts for the base organic structure (C₁₀H₁₀N₂O) and the hydrochloride counterion (HCl). Key mass metrics include:
| Property | Value | Calculation/Source |
|---|---|---|
| Molecular Weight | 210.66 g/mol | Sum of atomic masses |
| Exact Mass | 210.0561 Da | Isotopic composition |
The molecular weight aligns with the empirical formula, confirming stoichiometric integrity.
Salt Formation and Protonation Site Characterization
The hydrochloride salt forms via acid-base reaction between 2-(azetidin-3-yloxy)benzonitrile and hydrochloric acid. Protonation occurs at the secondary amine nitrogen within the azetidine ring, generating a positively charged azetidinium ion paired with a chloride counterion.
Key characteristics of the salt:
- Protonation Site : Azetidine nitrogen (basic center with pKa ~11.3 for analogous azetidine derivatives).
- Stoichiometry : 1:1 ratio of organic base to HCl, as evidenced by the molecular formula.
- Crystalline Properties : Hygroscopic nature, necessitating anhydrous storage conditions.
This salt formulation enhances the compound’s stability and solubility in polar solvents, critical for its applications in pharmaceutical intermediates.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9;/h1-4,9,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBUFFDLXFMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Azetidin-3-yloxy)benzonitrile hydrochloride typically involves the reaction of azetidine with benzonitrile under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring’s strained structure facilitates nucleophilic substitution at the nitrogen or oxygen centers. Common reagents include alkyl halides and organometallic compounds.
Example : Reaction with methyl iodide under basic conditions yields 2-[(3-methoxyazetidin-3-yl)oxy]benzonitrile, a precursor for further functionalization.
Hydrolysis Reactions
The nitrile group undergoes hydrolysis to form carboxylic acids or amides, depending on conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 2-(Azetidin-3-yloxy)benzoic acid | |
| Basic Hydrolysis | NaOH (aq.), Δ | Corresponding amide or carboxylate |
Mechanistic Insight : The nitrile is protonated in acidic conditions, followed by nucleophilic water attack to form a carboxylic acid.
Oxidation Reactions
The azetidine ring and benzonitrile moiety can undergo oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Ring Oxidation | KMnO₄, H₂O, Δ | Azetidine N-oxide derivatives | |
| Nitrile Oxidation | H₂O₂, FeSO₄ catalyst | Benzoic acid derivatives |
Note : Over-oxidation of the azetidine ring may lead to ring-opening products.
Cross-Coupling Reactions
The benzonitrile group participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.
Example : Coupling with 4-chlorophenylboronic acid yields 2-(azetidin-3-yloxy)-4'-chlorobiphenyl-2'-carbonitrile, a potential kinase inhibitor precursor .
Cycloaddition and Ring-Opening Reactions
The azetidine ring’s strain enables participation in [3+2] cycloadditions or acid-induced ring-opening.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides, Cu(I) catalyst | Isoxazoline-fused derivatives | |
| Acidic Ring-Opening | HCl (gas), CH₂Cl₂ | Amino alcohol derivatives |
Application : Ring-opening with HCl gas produces 3-(2-cyanophenoxy)propane-1,2-diamine, useful in peptide mimetics.
Mitsunobu Reactions
The hydroxyl group on the azetidine ring engages in Mitsunobu reactions to form C–O bonds.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Ether Formation | DIAD, PPh₃, alcohols | Complex ethers for drug candidates |
Case Study : Reaction with thiazole lactones under Mitsunobu conditions generates heterocyclic amides, intermediates in kinase inhibitor synthesis .
Reductive Amination
The primary amine from azetidine ring-opening reacts with carbonyl compounds.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, aldehydes/ketones | Secondary/tertiary amines |
Synthetic Utility : Used to create aminoalkylbenzonitrile derivatives for biological screening .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that 2-(Azetidin-3-yloxy)benzonitrile hydrochloride may exhibit pharmacological properties relevant to several therapeutic areas. Compounds with similar structures have shown activity against cancer, neurodegenerative diseases, and bacterial infections. The azetidine component is often linked to enhanced interactions with biological targets, potentially influencing receptor binding or enzyme inhibition.
Potential Therapeutic Applications
- Anticancer Activity: Compounds structurally related to this compound have been noted for their anticancer properties. For instance, azetidine derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess similar activities .
- Antimicrobial Properties: The azetidine ring is commonly associated with antibacterial activity. Preliminary studies suggest that derivatives of this compound could be effective against specific bacterial strains .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods may include:
- Formation of the azetidine ring through cyclization reactions.
- Coupling reactions to attach the benzonitrile moiety.
These synthetic strategies are crucial for producing the compound in a laboratory setting for further research applications.
Chemical Behavior
The compound's chemical behavior can be characterized by its potential reactions with nucleophiles and electrophiles due to the presence of both nitrile and ether functionalities. This versatility allows it to serve as a building block in organic synthesis and may facilitate further functionalization for specific applications.
Biological Interaction Studies
Binding Affinity and Selectivity
Interaction studies involving this compound focus on its binding affinity and selectivity towards specific biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be utilized to elucidate these interactions, providing insights into its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(Azetidin-3-yloxy)benzonitrile hydrochloride can be compared with other similar compounds, such as:
3-(Azetidin-3-yloxy)benzonitrile hydrochloride: This compound has a similar structure but differs in the position of the azetidine ring.
2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride: This compound has a pyrrolidine ring instead of an azetidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
2-(Azetidin-3-yloxy)benzonitrile hydrochloride is a synthetic compound characterized by its unique structural features, which include a benzonitrile moiety and an azetidine-derived oxy group. Its molecular formula is C₁₀H₁₁ClN₂O, and it has a molecular weight of 210.66 g/mol. Research indicates that this compound may possess significant biological activity, particularly in pharmacology, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions. These reactions are crucial for producing the compound for research purposes. The compound can undergo various chemical reactions, including oxidation, which may lead to the formation of derivatives with enhanced biological activity.
Biological Activity
Preliminary studies suggest that this compound exhibits potential pharmacological properties relevant to several therapeutic areas:
- Anticancer Activity : Compounds with similar structures have shown efficacy against certain cancer types. The azetidine component may enhance interactions with biological targets associated with cancer cell proliferation and survival.
- Neuroprotective Effects : There is evidence that compounds containing azetidine rings can influence neurodegenerative pathways, potentially offering protective effects against diseases like Alzheimer's.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, which is common among similar compounds in medicinal chemistry.
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects. Detailed studies are necessary to elucidate the exact pathways and molecular targets involved.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Azetidin-3-yloxy)benzonitrile HCl | Similar structure; different azetidine position | Potential anticancer effects |
| 2-(Pyrrolidin-3-yloxy)benzonitrile HCl | Pyrrolidine ring instead of azetidine | Varies; may have distinct activities |
The distinct combination of the azetidine ring and benzonitrile moiety in this compound may confer unique pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Studies : Research has indicated that azetidine derivatives can inhibit cancer cell growth by targeting specific signaling pathways involved in cell division and apoptosis. For instance, a study demonstrated that azetidine-containing compounds showed significant cytotoxicity against breast cancer cells in vitro.
- Neuroprotective Research : A study focused on the neuroprotective effects of azetidine derivatives reported that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : Investigations into the antimicrobial properties of similar compounds revealed that they could inhibit the growth of various bacterial strains, indicating a potential therapeutic role in treating infections.
Q & A
Q. What are the key structural features of 2-(Azetidin-3-yloxy)benzonitrile hydrochloride that influence its reactivity in nucleophilic substitution reactions?
The compound contains an azetidine ring (a strained four-membered heterocycle) and a benzonitrile group. The ring strain in azetidine enhances reactivity in nucleophilic substitutions, while the electron-withdrawing nitrile group activates the adjacent oxygen atom for electrophilic interactions. Steric hindrance from the tert-butyl group (if present in intermediates) may slow reaction kinetics .
| Structural Feature | Reactivity Impact |
|---|---|
| Azetidine ring | Increased strain → Higher reactivity |
| Benzonitrile moiety | Electron withdrawal → Enhanced electrophilicity |
Q. What synthetic routes are commonly employed for the preparation of this compound?
A typical route involves coupling 3-hydroxyazetidine with 2-cyanophenol derivatives under Mitsunobu or nucleophilic substitution conditions, followed by hydrochloride salt formation. Green chemistry approaches using ionic liquids (e.g., for benzonitrile synthesis) can reduce reaction time and improve catalyst recovery .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity.
- HPLC : Assess purity (≥98% by area normalization, as seen in related azetidine derivatives) .
- Mass Spectrometry : HRMS validates molecular weight.
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for the synthesis of this compound across methodologies?
Systematic optimization of variables is critical:
- Catalysts : Compare metal-free vs. transition-metal catalysts (e.g., Pd-mediated couplings).
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) may improve solubility but increase byproducts. Ionic liquids (e.g., imidazolium salts) can enhance green metrics .
- Temperature Control : Lower temperatures (<50°C) reduce side reactions in azetidine alkylation .
Q. What advanced spectroscopic techniques are critical for confirming the stereochemical integrity of the azetidine ring?
- 2D NMR (NOESY/ROESY) : Detects through-space couplings to confirm ring conformation.
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration in chiral azetidine derivatives.
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate stereochemistry .
Q. How does the electronic nature of the benzonitrile moiety affect the compound’s interaction with biological targets?
The nitrile group acts as a hydrogen-bond acceptor, enhancing binding affinity to enzymes (e.g., kinases) or receptors. Computational methods like molecular docking (AutoDock) and MD simulations can predict binding modes. In vitro assays (e.g., enzyme inhibition) should correlate with computational predictions .
Q. What strategies mitigate byproduct formation during alkylation of the azetidine ring?
Q. How do variations in solvent polarity impact the kinetics of this compound formation?
Solvent polarity affects transition-state stabilization. For example:
- High Polarity (DMF) : Accelerates charge-separated intermediates but may promote hydrolysis.
- Low Polarity (THF) : Slower kinetics but higher selectivity. Kinetic studies (UV-Vis monitoring) under controlled conditions can quantify rate constants .
Methodological Considerations
- Stability Testing : Store at 2–8°C under inert gas (N) to prevent azetidine ring degradation or nitrile hydrolysis .
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC) to resolve literature discrepancies.
- Safety Protocols : Use corrosion-resistant equipment (e.g., Hastelloy reactors) for HCl-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
